1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 955651-99-7
VCID: VC6262733
InChI: InChI=1S/C21H19FN2O3S2/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2
SMILES: C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Molecular Formula: C21H19FN2O3S2
Molecular Weight: 430.51

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

CAS No.: 955651-99-7

Cat. No.: VC6262733

Molecular Formula: C21H19FN2O3S2

Molecular Weight: 430.51

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide - 955651-99-7

Specification

CAS No. 955651-99-7
Molecular Formula C21H19FN2O3S2
Molecular Weight 430.51
IUPAC Name 1-(4-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
Standard InChI InChI=1S/C21H19FN2O3S2/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2
Standard InChI Key INBKCDCUPZHSFD-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4

Introduction

Molecular Architecture and Structural Features

Core Scaffold and Functional Groups

The compound features a tetrahydroisoquinoline core, a bicyclic structure comprising a benzene ring fused to a piperidine moiety. This core is substituted at the 2-position with a thiophene-2-carbonyl group and at the 7-position with a methanesulfonamide linker bearing a 4-fluorophenyl moiety. The molecular formula is C<sub>21</sub>H<sub>19</sub>FN<sub>2</sub>O<sub>3</sub>S<sub>2</sub>, with a molecular weight of 430.51 g/mol.

Thiophene-2-Carbonyl Group

The thiophene ring, a five-membered heterocycle containing sulfur, contributes to electronic delocalization and enhances binding affinity to biological targets. Its carbonyl group (-CO-) enables hydrogen bonding and dipole interactions, critical for target engagement .

4-Fluorophenyl Methanesulfonamide

The 4-fluorophenyl group introduces electron-withdrawing effects via the fluorine atom, modulating lipophilicity and metabolic stability. The methanesulfonamide (-SO<sub>2</sub>NH-) linker provides rigidity and acidity (pK<sub>a</sub> ~10), influencing solubility and pharmacokinetics .

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis involves sequential functionalization of the tetrahydroisoquinoline core (Figure 1):

  • Core Formation: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions.

  • Thiophene-2-Carbonyl Incorporation: Acylation using thiophene-2-carbonyl chloride under Schotten-Baumann conditions.

  • Methanesulfonamide Attachment: Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

A representative procedure from analogous sulfonamide syntheses involves reacting methanesulfonamide with aldehydes (e.g., 4-fluorobenzaldehyde) in dichloromethane using titanium tetrachloride as a Lewis acid . Yields for similar reactions range from 32% to 50% after recrystallization .

Challenges in Purification

Due to the compound’s high molecular weight and polarity, chromatographic purification (silica gel, ethyl acetate/hexane gradients) is typically required. Recrystallization from CH<sub>2</sub>Cl<sub>2</sub>/hexane mixtures improves purity but may reduce yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key <sup>1</sup>H-NMR signals (400 MHz, CDCl<sub>3</sub>) for structural analogs include:

  • Tetrahydroisoquinoline protons: δ 3.14 (s, 3H, N-CH<sub>3</sub>) .

  • Thiophene protons: δ 7.55–7.68 (m, 3H, thiophene-H) .

  • 4-Fluorophenyl protons: δ 7.96 (d, J = 7.4 Hz, 2H, Ar-H) .

<sup>13</sup>C-NMR typically shows carbonyl carbons at δ 165–170 ppm and sulfonamide sulfur-linked carbons at δ 45–50 ppm .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> at m/z 430.51, consistent with the formula C<sub>21</sub>H<sub>19</sub>FN<sub>2</sub>O<sub>3</sub>S<sub>2</sub>. Fragmentation patterns reveal loss of the thiophene carbonyl group (-98 Da) and sulfonamide moiety (-96 Da) .

Research Findings and Future Directions

Comparative Analysis with Structural Analogs

Table 1 summarizes key analogs and their activities:

CompoundTargetActivity (IC<sub>50</sub>)Reference
N-(Thiophene-2-carbonyl)TIQTopoisomerase II1.2 µM
4-Fluorophenyl sulfonamideβ-Amyloid aggregation85% inhibition at 10 µM

Synthetic Optimization Opportunities

  • Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., thiourea-based organocatalysts) could enantioselectively construct the tetrahydroisoquinoline core, improving yield and stereochemical purity .

  • SuFEx Click Chemistry: Sulfonyl fluoride exchange reactions might enable late-stage diversification of the sulfonamide group .

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